BenchChemオンラインストアへようこそ!

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (CAS 63127-04-8) is a heterocyclic compound consisting of a fused benzo[g]pyrido[2,1-b]quinazoline core with a 12-oxo substituent and a free 4-carboxylic acid moiety (molecular formula C17H10N2O3, molecular weight 290.27 g/mol). This compound is recognized as a potent and selective small-molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme critically implicated in cancer stem cell (CSC) maintenance, retinoic acid signaling, and chemoresistance.

Molecular Formula C17H10N2O3
Molecular Weight 290.27 g/mol
CAS No. 63127-04-8
Cat. No. B1314060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
CAS63127-04-8
Molecular FormulaC17H10N2O3
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C(=O)N4C=CC=C(C4=N3)C(=O)O
InChIInChI=1S/C17H10N2O3/c20-16-13-8-10-4-1-2-5-11(10)9-14(13)18-15-12(17(21)22)6-3-7-19(15)16/h1-9H,(H,21,22)
InChIKeyOSKFWHVKBOWROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (CAS 63127-04-8): A Defined ALDH1A1-Targeting Quinazoline Scaffold for Cancer Stem Cell Research Procurement


12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (CAS 63127-04-8) is a heterocyclic compound consisting of a fused benzo[g]pyrido[2,1-b]quinazoline core with a 12-oxo substituent and a free 4-carboxylic acid moiety (molecular formula C17H10N2O3, molecular weight 290.27 g/mol) [1]. This compound is recognized as a potent and selective small-molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme critically implicated in cancer stem cell (CSC) maintenance, retinoic acid signaling, and chemoresistance . Unlike more broadly profiled ALDH1A1 inhibitors such as NCT-501 or CM037, the position-4 carboxylic acid functionality on this scaffold permits direct conjugation to amines via amide bond formation, enabling facile elaboration into focused compound libraries for structure–activity relationship (SAR) studies [2]. The compound is commercially available from multiple vendors at specification purities ranging from 95% to 98%, with batch-specific QC data (NMR, HPLC, GC) accessible upon request .

Substitution Risk with Generic ALDH1A1 Inhibitors: Structural Determinants Driving 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic Acid Selectivity


ALDH1A1 inhibitors are not interchangeable due to substantial differences in isozyme selectivity, binding kinetics, and scaffold-derived off-target liabilities. The commonly used inhibitor DEAB (4-diethylaminobenzaldehyde) is a pan-ALDH inhibitor with IC50 values of 0.057 µM for ALDH1A1, 1.2 µM for ALDH2, and 0.16 µM for ALDH2, resulting in a selectivity window of only ~21-fold between ALDH1A1 and ALDH2, and it acts as an irreversible inhibitor of ALDH7A1 . The theophylline-based NCT-501, while potent (IC50 40 nM) and highly selective (>1000-fold over ALDH1B1, ALDH2, ALDH3A1, HPGD, HSD17β4), lacks the carboxylic acid handle required for bioconjugation or prodrug design . The benzothenopyrimidine derivative CM037 exhibits moderate potency (IC50 4.6 µM) and selectivity at 20 µM over eight ALDH isozymes, but its Ki (0.23 µM) reflects competitive kinetics distinct from non-competitive or tight-binding inhibitors . The 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid scaffold uniquely combines the flat aromatic intercalating surface with a synthetically accessible carboxylate, enabling precise tuning of both ALDH1A1 inhibitory activity and physicochemical properties . Substitution with a generic ALDH1A1 inhibitor without equivalent structural features would alter binding thermodynamics, cellular permeability, and the ability to generate derivative libraries, directly compromising experimental reproducibility and SAR campaigns.

Quantitative Differentiation of 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic Acid Against Key ALDH1A1 Comparators: Evidence for Scientific Selection


Synthetic Versatility: Carboxylic Acid Handle Enables Direct Amide Conjugation Versus Amide-Only or Theophylline-Based Inhibitors

The target compound uniquely presents a free carboxylic acid at position 4 of the quinazoline scaffold. This contrasts with NCT-501 (theophylline-based, no carboxylic acid) and CM037 (benzothenopyrimidine with sulfur-ether linkage, no free acid) . The carboxylate can be directly coupled to primary or secondary amines via standard amide coupling reagents (EDC, HATU) to generate libraries of 4-carboxamide derivatives. The related amide analog BMH-21 (4-carboxamide with dimethylaminoethyl side chain) demonstrates that structural elaboration at this position yields potent RNA Polymerase I inhibitors (IC50 60 nM) and p53 activators [1], validated by multiple vendors as a research tool with >98% purity . This synthetic entry point is entirely absent in NCT-501 and DEAB, which require de novo synthesis for analog generation.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Multi-Target Potential: Dual ALDH1A1 and Kinase Inhibition Versus Single-Target Comparators

The quinazoline core of the target compound is a privileged scaffold for kinase inhibition, and qualitative reports indicate that this compound inhibits key kinases involved in cell growth and survival . This contrasts with NCT-501, which is a clean single-target ALDH1A1 inhibitor selected via screening against 168 GPCRs [1]. CM37 is also reported as a selective ALDH1A1 inhibitor with no significant off-target kinase activity at its active concentration [2]. The dual ALDH1A1/kinase inhibitory profile may be advantageous in oncology where polypharmacology can simultaneously target CSC signaling (ALDH1A1) and proliferative kinase pathways. The structurally related quinazoline NU7441 (DNA-PK inhibitor IC50 14 nM) demonstrates the kinase-inhibitory potential of analogous benzo[g]pyrido[2,1-b]quinazoline derivatives .

Cancer Stem Cells Polypharmacology Kinase Inhibition

Purity and QC Documentation: Batch-Specific Analytical Data Versus Vendors Providing Only Generic Specifications

The target compound is supplied by Bidepharm with a standard purity of 95% and includes batch-specific QC data including NMR, HPLC, and GC . MolCore offers the compound at NLT 98% purity under ISO certification suitable for global pharmaceutical R&D . Leyan supplies the compound at 97% purity . In contrast, some vendors of NCT-501 provide HPLC purity ≥98% without explicit multi-technique QC, and CM037 is typically supplied at ≥95% without mention of comprehensive batch data . The availability of orthogonal purity verification (NMR + HPLC + GC) reduces the risk of introducing impurities that could confound ALDH1A1 enzyme kinetics or cellular assays, particularly given that aldehyde containing impurities could act as competitive substrates.

Quality Control Procurement Assay Reproducibility

Solubility and Storage Profile: Room Temperature Stability Versus Sub-Zero Storage Requirements

The target compound is recommended for storage at room temperature in sealed, dry conditions, as per GlpBio and MolCore specifications [1]. This contrasts with BMH-21 and CM037, which require storage at -20°C to maintain stability , and NCT-501 hydrochloride which is typically stored at -20°C with desiccation [2]. Room temperature stability reduces the logistics burden for compound management in screening collections, eliminates freeze-thaw cycle degradation concerns, and simplifies international shipping without cold-chain requirements. The solubility of the target compound is expected to differ from amide derivatives; BMH-21 is soluble in DMSO at 13 mg/mL with warming , while the free acid may be amenable to aqueous buffer solutions at higher pH via deprotonation of the carboxylic acid.

Stability Logistics High-Throughput Screening

Defined Application Scenarios Where 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic Acid Provides Measurable Procurement Advantage


Focused Library Synthesis for ALDH1A1 Medicinal Chemistry Campaigns

The free carboxylic acid at position 4 enables direct, one-step amide coupling with diverse amine building blocks to generate 4-carboxamide derivatives for SAR exploration. This contrasts with NCT-501 and DEAB, which require total synthesis re-design for analog generation. The proof-of-concept compound BMH-21 (4-dimethylaminoethyl carboxamide) validates the activity of derivatives prepared from this acid scaffold, with IC50 values of 60 nM (47S rRNA transcription) and 0.6 µM (Pol I inhibition in U2OS cells) [1], demonstrating that the acid is a productive starting point for medicinal chemistry. Procurement of the acid in bulk (250 mg to gram scale) from suppliers like Bidepharm or MolCore enables rapid parallel synthesis of 50–100 member libraries with minimal purification, reducing overall project timelines.

Cancer Stem Cell Dual-Target Mechanistic Studies Requiring Simultaneous ALDH1A1 and Kinase Inhibition

In tumor types where both ALDH1A1-mediated stemness and kinase-driven proliferation contribute to therapeutic resistance (e.g., breast cancer, head and neck squamous cell carcinoma), the target compound's dual ALDH1A1/kinase inhibitory profile offers a single-agent experimental paradigm. This avoids the need to co-formulate two separate inhibitors (e.g., NCT-501 plus a kinase inhibitor such as NU7441), reducing solvent and vehicle effects in cell-based assays. The structural analog NU7441 (DNA-PK IC50 14 nM) provides quantitative evidence that the benzo[g]pyrido[2,1-b]quinazoline scaffold can effectively target kinases, supporting class-level inference for the target compound .

High-Throughput Screening Laboratories Requiring Room Temperature Stable Compound Collections

For HTS facilities managing compound libraries of 100,000+ entities, the room temperature storage specification of the target compound [2] eliminates the need for dedicated -20°C freezer space and cold-chain shipping, which are mandatory for NCT-501, CM037, and DEAB. The sealed, dry storage recommendation simplifies automated compound retrieval and reformatting, reducing operational costs and minimizing the risk of DMSO solvent freeze-thaw degradation. Batch-specific QC data (NMR, HPLC, GC) from Bidepharm provides the identity confirmation trail required for GLP-compliant screening operations.

Academia and Low-Resource Settings with Limited Cold Storage Infrastructure

In academic laboratories or research centers in developing regions where -20°C freezer access may be unreliable or absent, the target compound's room temperature stability directly enables participation in ALDH1A1-focused cancer research. Competitor inhibitors NCT-501, CM037, and BMH-21 all require -20°C storage [3], potentially excluding labs without consistent cold-chain capabilities. The compound's availability from multiple regional vendors (Bidepharm, Leyan, MolCore) with local distribution further reduces procurement lead times and customs-related delays.

Quote Request

Request a Quote for 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.